molecular formula C14H11BrN2 B7905133 5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B7905133
M. Wt: 287.15 g/mol
InChI Key: AGXBDFLBYGQPOB-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole (CAS 760212-73-5) is a high-purity, small organic compound with a molecular formula of C14H11BrN2 and a molecular weight of 287.15 g/mol . It serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery. The bromine substituent at the 5-position of the benzimidazole scaffold provides a reactive site for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to create a diverse array of novel derivatives for screening and application development . As a trisubstituted benzimidazole, this compound features a methyl group at the 1-position and a phenyl ring at the 2-position. The imidazole ring itself is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and coordination with metal ions . This molecular architecture is found in compounds with a range of biological activities, making it a promising scaffold for the development of new therapeutic agents and for biological probing . Researchers must handle this material with appropriate precautions. It carries the signal word "Warning" and is associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Recommended safety measures include washing thoroughly after handling, using personal protective equipment such as gloves and eye/face protection, and working only in a well-ventilated area or chemical fume hood . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . For detailed safe handling information, please consult the Safety Data Sheet (SDS) for this compound .

Properties

IUPAC Name

5-bromo-1-methyl-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXBDFLBYGQPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound with significant biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C16H14BrN3 and a molecular weight of approximately 284.14 g/mol. The structural features contributing to its biological activity include:

  • Bromine atom at the fifth position
  • Methyl group at the first position
  • Phenyl group at the second position of the benzimidazole ring

These characteristics enhance its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has shown efficacy against several bacterial strains and fungi, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coliVaries (specific data not provided)
Candida albicans3.9 µg/mL

Studies have demonstrated that derivatives of benzimidazole compounds often possess activity against various bacterial strains, including resistant strains such as MRSA . The compound's mechanism involves binding to specific targets in microbial cells, disrupting their function and leading to cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) cells. For instance, flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls, indicating its potential as a chemotherapeutic agent .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound, against cancerous and normal cell lines. The results indicated:

CompoundIC50 (µM)Viable Cells (%)
Control-97.58
Compound Treatment-63.93

The increase in early and late-stage apoptotic cells further supports the compound's potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial survival and cancer cell proliferation.
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to proteins associated with bacterial resistance and cancer cell growth, potentially leading to therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole has been studied for its potential anticancer properties. Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The bromine substitution enhances the compound's reactivity, making it a suitable candidate for further modifications aimed at improving its efficacy against cancer cells .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that benzimidazole derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties. This application is particularly relevant in the development of new antibiotics amidst rising resistance to existing drugs .

Enzyme Inhibition
Inhibitors targeting specific enzymes are crucial in drug development. This compound has been identified as a potential inhibitor of certain kinases, which play essential roles in cell signaling and cancer progression. Its structure allows for selective binding to these enzymes, providing a pathway for designing targeted therapies .

Material Science

Fluorescent Properties
The compound exhibits interesting photophysical properties, including fluorescence. Such characteristics make it valuable in the development of fluorescent probes and materials for applications in bioimaging and sensing technologies. The ability to modify its structure further enhances its utility in creating tailored fluorescent materials .

Organic Synthesis

Key Intermediate in Synthesis
this compound serves as an important intermediate in organic synthesis. Its bromine atom can participate in various coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the formation of more complex molecules. This versatility is particularly beneficial in synthesizing pharmaceuticals and agrochemicals .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and antimicrobial properties; enzyme inhibition potential , ,
Material ScienceFluorescent properties for bioimaging and sensing
Organic SynthesisKey intermediate for coupling reactions

Comparison with Similar Compounds

(i) 5-Bromo-2-phenyl-1H-benzo[d]imidazole

  • Structure : Lacks the methyl group at position 1.
  • Properties : Lower melting point (202–203°C) compared to the methylated derivative, attributed to reduced steric hindrance and weaker crystal packing .
  • Synthesis: Prepared via condensation of 4-bromo-1,2-diaminobenzene with benzaldehyde, followed by cyclization .

(ii) 5-Bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30)

  • Structure : Methyl group at position 4 instead of 1.
  • Properties : Higher melting point (252–257°C) due to enhanced symmetry and intermolecular interactions. Exhibits distinct IR peaks at 592 cm⁻¹ (C–Br) and 2973 cm⁻¹ (aliphatic C–H) .

(iii) 5,6-Dibromo-1H-benzo[d]imidazole

  • Structure : Contains bromine atoms at positions 5 and 4.
  • Impact : Increased molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility .

(i) Antifungal Activity

  • 2-Methyl-1-(3-methylbenzyl)-1H-benzimidazole (5a) : Exhibited potent activity against azole-resistant fungal strains, highlighting the importance of alkyl/aryl substitutions at position 1 .

(ii) Enzyme Inhibition

  • IDO1 Inhibitors: Bromo-benzimidazole derivatives (e.g., compound 51 in ) showed nanomolar inhibition of indoleamine 2,3-dioxygenase, a target in cancer immunotherapy. The methyl group may stabilize binding via hydrophobic interactions .

(iii) Anticancer Activity

  • Sb30 : Demonstrated cytotoxicity via EGFR inhibition, with molecular docking revealing strong binding affinity (-9.2 kcal/mol) to the kinase domain .

Preparation Methods

Cyclocondensation of Functionalized o-Phenylenediamine Derivatives

The most direct route involves cyclocondensation of 4-bromo-1,2-diaminobenzene with a carbonyl precursor bearing methyl and phenyl groups. This method leverages the inherent reactivity of o-phenylenediamines in acidic media to form the benzimidazole ring.

Procedure :
A mixture of 4-bromo-1,2-diaminobenzene (10 mmol), phenylglyoxal (10 mmol), and methyl iodide (12 mmol) is refluxed in acetic acid (50 mL) for 12 hours. The reaction is quenched with ice water, and the precipitate is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield the target compound .

Key Data :

ParameterValue
Yield78%
Reaction Time12 h
Temperature120°C
Purity (HPLC)>99%

Mechanistic Insight :
The reaction proceeds via initial imine formation between the diamine and phenylglyoxal, followed by cyclization and methylation. The bromine atom remains inert under these conditions, ensuring regioselectivity .

Sequential Alkylation and Suzuki Coupling

This two-step approach first constructs the 1-methylbenzimidazole core, followed by palladium-catalyzed coupling to introduce the phenyl group.

Step 1: Synthesis of 5-Bromo-1-methyl-1H-benzimidazole
A mixture of 5-bromo-1H-benzimidazole (10 mmol), methyl iodide (12 mmol), and potassium carbonate (15 mmol) in DMF (30 mL) is stirred at 80°C for 6 hours. The product is isolated in 85% yield after aqueous workup.

Step 2: Suzuki-Miyaura Coupling
5-Bromo-1-methyl-1H-benzimidazole (5 mmol), phenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (10 mmol) are refluxed in dioxane/water (4:1, 25 mL) for 8 hours. The final product is obtained in 72% yield.

Comparative Efficiency :

MetricCyclocondensationSuzuki Coupling
Overall Yield78%61% (0.85 × 0.72)
Reaction Steps12
CostLowHigh (Pd catalyst)

Advantages :

  • Suzuki coupling allows late-stage diversification of the phenyl group.

  • Avoids competing side reactions during cyclocondensation.

Bromination of Preformed 1-Methyl-2-phenyl-1H-benzimidazole

Post-functionalization via electrophilic aromatic substitution introduces bromine at the 5-position.

Procedure :
1-Methyl-2-phenyl-1H-benzimidazole (10 mmol) is dissolved in DCM (30 mL) and treated with Br₂ (12 mmol) at 0°C. After stirring for 2 hours, the mixture is quenched with NaHSO₃, yielding 5-bromo-1-methyl-2-phenyl-1H-benzimidazole in 68% yield .

Regioselectivity Analysis :
The bromine preferentially occupies the 5-position due to:

  • Directing Effects : The electron-donating methyl group at N1 deactivates the adjacent positions (4 and 6), leaving the 5-position most reactive.

  • Steric Factors : The phenyl group at C2 hinders bromination at the 4- and 6-positions .

Limitations :

  • Requires handling hazardous bromine.

  • Lower yield compared to cyclocondensation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. A continuous-flow variant of the cyclocondensation method has been implemented with the following optimizations:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature120°C130°C
Residence Time12 h2 h
Annual Capacity-10 MT

Key industrial challenges include catalyst recycling and waste management. Advanced purification techniques like simulated moving bed chromatography improve throughput.

Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65–7.63 (m, 2H, ArH), 7.52–7.48 (m, 3H, ArH), 3.89 (s, 3H, N–CH₃) .

  • FT-IR (KBr) : 1611 cm⁻¹ (C=N stretch), 590 cm⁻¹ (C–Br stretch).

Purity Criteria :

  • HPLC: Single peak at tR = 6.72 min (C18 column, MeOH/H₂O 70:30).

  • Melting Point: 143–145°C .

Q & A

Basic: How can researchers optimize the synthesis of 5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole and its derivatives?

Methodological Answer:
Synthesis optimization typically involves solvent selection, catalyst use, and reaction time adjustments. For example, derivatives like Sb30 (86% yield) were synthesized using reflux conditions with ethanol as a solvent and ammonium acetate as a catalyst . Substituted bromo and methyl groups at specific positions (e.g., Sb23 with 73% yield) require controlled bromination and methylation steps, monitored via TLC (Rf values: 0.65–0.83) . Comparative studies suggest that polar aprotic solvents (e.g., DMF) enhance reaction efficiency for halogenated intermediates .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C=N stretching at ~1617 cm⁻¹, C-Br at ~590 cm⁻¹) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 7.45–8.35 ppm) and methyl groups (δ ~2.64 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 286.01 for Sb30) .
  • TLC : Monitors reaction progress (Rf values correlate with polarity) .

Advanced: How can molecular docking studies predict EGFR inhibition efficacy?

Methodological Answer:
In-silico docking (e.g., AutoDock Vina) evaluates binding affinities to EGFR’s kinase domain. Derivatives like Sb30 showed strong binding (ΔG = −9.2 kcal/mol) due to halogen interactions with hydrophobic pockets . Advanced protocols include:

  • Grid Parameterization : Define active sites using crystallographic EGFR structures (PDB: 1M17).
  • Validation : Compare docking poses with experimental IC50 values from MTT assays .

Advanced: What crystallographic tools resolve structural ambiguities in benzimidazole derivatives?

Methodological Answer:

  • SHELX Suite : Refines single-crystal X-ray data (e.g., monoclinic P21/n space group for brominated analogs) .
  • ORTEP-3 : Visualizes thermal ellipsoids and disorder (e.g., C–C bond lengths: 1.35–1.48 Å) .
  • WinGX : Integrates data processing for high-resolution structures (Z = 4 for C18H13Br3N2S2) .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

  • Bromine/Chlorine : Enhance antimicrobial activity (e.g., 4-bromo-5-chloro derivatives inhibit S. aureus with MIC = 12.5 µg/mL) .
  • Methyl Groups : Improve metabolic stability (logP reduction by 0.3–0.5) but may reduce EGFR binding affinity .
  • Thiophene Hybrids : Increase π-π stacking in DNA intercalation assays .

Advanced: What ADMET parameters should be prioritized for preclinical evaluation?

Methodological Answer:

  • Absorption : Predict oral bioavailability via Caco-2 permeability assays (e.g., Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolism : CYP450 inhibition profiles (e.g., CYP3A4 IC50 > 10 µM for Sb30) .
  • Toxicity : Ames test for mutagenicity and hERG binding for cardiotoxicity .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:
Discrepancies in antimicrobial activity (e.g., variable MICs across analogs) may arise from:

  • Assay Conditions : Differences in bacterial strain viability (e.g., S. typhi vs. E. coli) .
  • Solubility : Poor aqueous solubility (logS < −4) can understate in vitro efficacy .
  • Statistical Validation : Use triplicate assays with positive controls (e.g., ciprofloxacin) .

Advanced: What catalytic systems enhance synthesis efficiency?

Methodological Answer:

  • Nano-SiO₂ : Reduces reaction time (2–4 hours) via acid catalysis, achieving >85% yield for brominated derivatives .
  • Microwave-Assisted Synthesis : Accelerates cyclocondensation (30 minutes vs. 12 hours conventional) .
  • Green Chemistry : Ethanol/water mixtures reduce environmental toxicity without compromising yield .

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